7-Ethylchromen-4-one
Description
7-Ethylchromen-4-one is a chromenone derivative characterized by an ethyl substituent at the 7-position of the chromen-4-one core structure. Chromenones (benzopyran-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally versatile for chemical modifications. Chromenones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
CAS No. |
103987-98-0 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.199 |
IUPAC Name |
7-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
WYVGVEVBPABSMT-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)C(=O)C=CO2 |
Synonyms |
4H-1-Benzopyran-4-one, 7-ethyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylchromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Ethylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Scientific Research Applications
7-Ethylchromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethylchromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of chromenones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 7-Ethylchromen-4-one with key analogues:
Pharmacological Profiles
- Lipophilicity and Bioavailability : The ethyl group in this compound confers higher logP compared to hydroxylated analogs (), favoring blood-brain barrier penetration.
- Antioxidant Activity: Hydroxyl-substituted derivatives (e.g., ) exhibit stronger radical-scavenging activity due to phenolic hydrogen donation.
- Antimicrobial Potential: Phenoxy and amino substituents () may enhance interactions with bacterial membranes or enzymes.
Stability and Toxicity
- This compound: The ethyl group improves metabolic stability compared to methoxy or amino groups, which are prone to demethylation or oxidation.
- 7-Ethoxy-3-phenyl-4H-chromen-4-one : Ethoxy groups may undergo cytochrome P450-mediated dealkylation, generating reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
